H-Leu-ser-OH
Overview
Description
Leucine-Serine, commonly referred to as H-Leu-ser-OH, is a dipeptide composed of the amino acids leucine and serine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Leucine is a hydrophobic amino acid, while serine is polar and uncharged. This combination allows Leucine-Serine to exhibit unique properties that are valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Leucyl-Serine, also known as H-LEU-SER-OH, is a dipeptide formed from L-leucine and L-serine residues Dipeptides, in general, can interact with various proteins, including chaperones, proteasomal subunits, and metabolic enzymes .
Mode of Action
It’s known that dipeptides can interact with their targets to modulate their functions . For instance, they can bind to enzymes to alter their activity or interact with transport proteins to influence the transport of other molecules.
Biochemical Pathways
Leucyl-Serine may be involved in several biochemical pathways. Leucine, one of the constituent amino acids of Leucyl-Serine, is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism . .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the known effects of dipeptides and the constituent amino acids of leucyl-serine, it can be hypothesized that leucyl-serine may influence protein synthesis, energy metabolism, and possibly other cellular processes .
Action Environment
The action, efficacy, and stability of Leucyl-Serine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence the compound’s interactions with its targets.
Biochemical Analysis
Biochemical Properties
Leucyl-serine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phosphoglycerate kinase, a key enzyme in the glycolytic pathway . This interaction suggests that leucyl-serine may play a role in energy metabolism.
Cellular Effects
Leucyl-serine influences various types of cells and cellular processes. It has been shown to affect protein synthesis and energy metabolism in cells . Leucyl-serine promotes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Molecular Mechanism
The molecular mechanism of leucyl-serine involves its interactions at the molecular level. It has been suggested that leucyl-serine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
Metabolic Pathways
Leucyl-serine is involved in various metabolic pathways. For instance, leucine, a component of leucyl-serine, is known to be involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .
Transport and Distribution
Leucyl-serine is transported and distributed within cells and tissues. The transport of leucyl-serine involves a switch in its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Subcellular Localization
It is known that proteins related to leucyl-serine, such as the Mlo family in plants, are localized to the plant plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine-Serine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, enzymatic synthesis is often preferred due to its specificity and mild reaction conditions. Enzymes like proteases can catalyze the formation of peptide bonds between leucine and serine. This method is advantageous as it reduces the need for protective groups and harsh chemicals, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Leucine-Serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of serine.
Reduction: Reduced amine derivatives.
Substitution: Substituted serine derivatives.
Scientific Research Applications
Leucine-Serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential neuroprotective effects and its role in metabolic regulation.
Industry: Utilized in the production of bioactive peptides and as a component in functional foods.
Comparison with Similar Compounds
Leucine-Serine can be compared with other dipeptides like Serine-Leucine, Leucine-Valine, and Serine-Valine. While all these dipeptides share similar structural features, Leucine-Serine is unique in its specific combination of hydrophobic and polar properties, which can influence its interactions and reactivity.
Similar Compounds
Serine-Leucine: Similar but with reversed sequence, affecting its properties.
Leucine-Valine: Both amino acids are hydrophobic, leading to different solubility and interaction profiles.
Serine-Valine: Combines a polar and a hydrophobic amino acid, but with different side chain structures compared to Leucine-Serine.
Leucine-Serine’s unique combination of leucine and serine makes it a valuable compound for various scientific and industrial applications, offering distinct properties and functionalities.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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